![molecular formula C18H14FNO4 B2935348 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde CAS No. 1787856-46-5](/img/structure/B2935348.png)
4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde
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Overview
Description
4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde, also known as FOMB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde is not fully understood, but it is believed to interact with proteins and enzymes in cells. 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been shown to bind to amyloid-beta peptides, which are involved in the development of Alzheimer's disease. 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde also binds to tubulin, a protein involved in cell division, and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been shown to have both biochemical and physiological effects. In biochemical studies, 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been used to study protein-ligand interactions and enzyme activity. In physiological studies, 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta aggregates.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde in lab experiments is its high purity and stability. 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to explore its use as a fluorescent tag for imaging neuronal activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde and its interactions with proteins and enzymes in cells.
Synthesis Methods
The synthesis of 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde involves the reaction of 4-fluorobenzaldehyde, 2-amino-4-fluorophenol, and glyoxal in the presence of a base catalyst. The resulting product is then reacted with 2-bromo-1,3-oxazole to yield 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde. This method has been optimized to produce high yields and purity of 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde.
Scientific Research Applications
4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In biochemistry, 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been used as a probe to study protein-ligand interactions. In neuroscience, 4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde has been studied for its potential use as a fluorescent tag for imaging neuronal activity.
properties
IUPAC Name |
4-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methoxy]-3-(hydroxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-15-4-2-13(3-5-15)18-20-16(11-24-18)10-23-17-6-1-12(8-21)7-14(17)9-22/h1-8,11,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNBTRVUAKAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)COC3=C(C=C(C=C3)C=O)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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